3-クロロクマリン

概要

説明

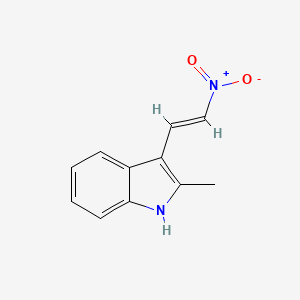

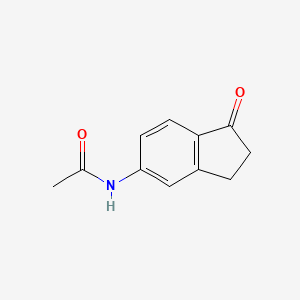

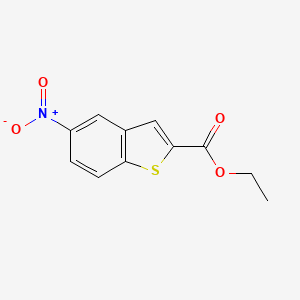

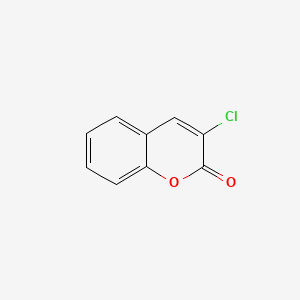

3-Chlorocoumarin is an organic compound with the molecular formula C9H5ClO2 . It is a white to light yellow to light orange powder .

Synthesis Analysis

Coumarin derivatives, including 3-Chlorocoumarin, can be synthesized using various methods such as Perkin reaction, Pechmann reaction, Claisen rearrangement, Knoevenagel reaction, Kostanecki-Robinson coupling reaction, Reformatsky Reaction, Wittig reaction . A recent method for the synthesis of coumarin derivatives involves the use of metal-based homogeneous and heterogeneous catalyst systems .Molecular Structure Analysis

The molecular structure of 3-Chlorocoumarin consists of a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . The average mass is 180.588 Da and the monoisotopic mass is 179.997803 Da .Chemical Reactions Analysis

3-Chlorocoumarin can undergo various chemical reactions. For instance, new 3-cyanocoumarin derivatives were prepared by reaction of 2-(2-chlorobenzylidene)malononitrile with resorcinol or 3-methoxyphenol, and then further oxidation and replacement reaction with acetic anhydride in reflux conditions .Physical And Chemical Properties Analysis

3-Chlorocoumarin has a density of 1.4±0.1 g/cm3, a boiling point of 325.4±30.0 °C at 760 mmHg, a vapour pressure of 0.0±0.7 mmHg at 25°C, an enthalpy of vaporization of 56.8±3.0 kJ/mol, and a flash point of 175.0±20.0 °C .科学的研究の応用

医薬品化学

3-クロロクマリンを含むクマリンは、その多様な天然誘導体により、医薬品化学において大きな可能性を秘めています . 神経変性疾患、癌、炎症など、医薬品化学の多くの分野で有望な応用を示しています .

合成と官能基化

3-クロロクマリンを含むクマリンの合成と官能基化は、革新的な戦略によって進歩してきました . これにより、さまざまな官能基フラグメントを組み込んだり、補足的な環状構造を構築したりすることが可能になり、得られた化合物の生物学的および物理化学的特性が向上しています .

さまざまなターゲットへの結合

クマリンのユニークな化学構造は、疎水性相互作用、πスタッキング、水素結合、双極子-双極子相互作用を通じてさまざまなターゲットへの結合を促進します . これにより、3-クロロクマリンは、新規薬剤や治療法の開発における貴重な足場となっています。

抗酸化特性

3-クロロクマリンを含むクマリンは、抗酸化特性を持つことが判明しています . これにより、酸化ストレスによって引き起こされる疾患の治療に役立つ可能性があります。

抗腫瘍活性

クマリンは抗腫瘍活性を示すことが示されています . これにより、3-クロロクマリンは、癌治療に潜在的に使用できる可能性があります。

抗炎症活性

クマリンは抗炎症活性を示すことが示されています . これにより、3-クロロクマリンは、炎症性疾患の治療に役立つ可能性があります。

抗菌活性

クマリンは抗菌活性を示すことが判明しています . これにより、3-クロロクマリンは、新規抗菌剤の開発に使用できる可能性があります。

蛍光標識

3-クロロクマリンを含むクマリンは、生体分子の蛍光標識、金属イオン検出、ミクロ環境極性検出、pH検出において重要な役割を果たしています . これにより、蛍光ベースの研究やアプリケーションにおける貴重なツールとなっています。

作用機序

Target of Action

Coumarins, the class of compounds to which 3-chlorocoumarin belongs, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Coumarins are known to interact with their targets through various mechanisms, such as competitive inhibition . The specific interactions of 3-Chlorocoumarin with its targets and the resulting changes at the molecular level remain to be elucidated.

Biochemical Pathways

Coumarins are known to influence various biochemical pathways, including those involved in inflammation and coagulation . The downstream effects of 3-Chlorocoumarin’s action on these pathways would depend on the specific targets it interacts with.

Pharmacokinetics

Coumarins are generally known to have diverse pharmacokinetic properties . These properties can significantly impact the bioavailability of 3-Chlorocoumarin, influencing its efficacy and safety profile.

Result of Action

Coumarins are known to exert various effects at the molecular and cellular levels, including anti-inflammatory, anticoagulant, and antioxidant effects .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-chlorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCOPMSBJBNBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238817 | |

| Record name | 2H-1-Benzopyran-2-one, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92-45-5 | |

| Record name | 2H-1-Benzopyran-2-one, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorocoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chlorocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism behind the synthesis of 3-chlorocoumarins from aryl alkynoates using N-chlorosuccinimide (NCS) and a photocatalyst?

A1: Research has shown that 9-Mesityl-10-methylacridinium perchlorate can act as a visible-light photocatalyst in the synthesis of 3-chlorocoumarins from aryl alkynoates and NCS. [] This reaction is initiated by radicals and proceeds through a cascade mechanism:

Q2: How do substituents on the coumarin ring affect its reactivity in Perkin rearrangement reactions?

A2: Studies investigating the Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids reveal the influence of substituents on reaction rates. []

- Electron-withdrawing groups (e.g., halogens) at the 6-position accelerate both the base-catalyzed ring fission and the subsequent cyclization step. [] This acceleration is attributed to the stabilization of the negative charge developed during the ring-opening and the carbanion intermediate formed during cyclization.

- Electron-donating groups (e.g., methyl) at the 4-position have a negligible effect on the reaction rate. []

Q3: How does the presence of a halogen at the 3-position of coumarin influence its hydrolysis compared to unsubstituted coumarin?

A3: Halogen substituents at the 3-position significantly accelerate the hydrolysis of coumarins. [] This effect is consistent with the electronegative halogen atom making the carbonyl carbon more susceptible to nucleophilic attack by hydroxide ions. In contrast, methyl substituents at the 3- and 4-positions do not show a significant impact on the hydrolysis rate compared to unsubstituted coumarin. []

Q4: Can copper chloride be used to synthesize 3-chlorocoumarins, and if so, what is the mechanism?

A4: Yes, a regioselective chlorination of coumarins using copper(II) chloride (CuCl2) under visible light irradiation has been reported. [] This method relies on a ligand-to-metal charge transfer (LMCT) process:

- Regioselective Chlorination: The chlorine radical then selectively attacks the 3-position of the coumarin ring, forming the 3-chlorocoumarin product. []

Q5: What are some synthetic applications of 3-chlorocoumarin?

A5: 3-Chlorocoumarin serves as a versatile building block in organic synthesis, particularly for constructing various coumarin derivatives:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。